molecular formula C8H4F3NaO2 B1324505 Sodium 3-(trifluoromethyl)benzoate CAS No. 69226-41-1

Sodium 3-(trifluoromethyl)benzoate

Cat. No. B1324505
CAS RN: 69226-41-1
M. Wt: 212.1 g/mol
InChI Key: FETAXBXCYXFUNC-UHFFFAOYSA-M
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Description

Sodium 3-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C8H4F3NaO2 . It is a salt of benzoic acid and is well soluble in water . The compound is tasteless and odorless .


Synthesis Analysis

Trifluoromethyl benzoate (TFBz) is developed as a new shelf-stable trifluoromethoxylation reagent, which can be easily prepared from inexpensive starting materials using KF as the only fluorine source .


Molecular Structure Analysis

The molecular weight of Sodium 3-(trifluoromethyl)benzoate is 212.10 g/mol . The IUPAC name for this compound is sodium;3-(trifluoromethyl)benzoate . The InChI and Canonical SMILES strings provide a detailed view of the molecular structure .


Chemical Reactions Analysis

The synthetic potency of TFBz is demonstrated by trifluoromethoxylation–halogenation of arynes, nucleophilic substitution of alkyl (pseudo)halides, cross-coupling with aryl stannanes, and asymmetric difunctionalization of alkenes .


Physical And Chemical Properties Analysis

Sodium 3-(trifluoromethyl)benzoate has a molecular weight of 212.10 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Trifluoromethylation in Photocatalysis

Sodium triflinate, which is closely related to sodium 3-(trifluoromethyl)benzoate, has been used in the trifluoromethylation of olefins and (hetero)aromatics. This process employs readily accessible benzophenone derivatives as photosensitisers and can be executed in both batch and flow conditions. The use of an iridium-based photocatalyst allows for the trifluoromethylation to proceed under visible light irradiation, demonstrating its potential in photoorganocatalysis and visible light photoredox catalysis (Lefebvre, Hoffmann, & Rueping, 2016).

Corrosion Inhibition

Sodium benzoate has been explored as an inhibitor in the corrosion resistance of Al6061-B4C composites in various solutions. It acts as an efficient corrosion inhibitor, with its efficiency increasing with the rise in B4C content in the composites. This is attributed to the adsorption of benzoate ions on the aluminum surface, forming a protective layer against corrosion (Rafi-ud-din et al., 2016).

Antimicrobial Activity in Food Preservation

Sodium benzoate-functionalized silver nanoparticles have shown significant antimicrobial activity against food-borne pathogenic bacteria. These nanoparticles, synthesized using sodium benzoate, indicate potential as effective food preservatives, offering an alternative to conventional methods (Kumar et al., 2017).

Catalysis in Chemical Reactions

Sodium benzoate has been utilized as a green and efficient catalyst in Knoevenagel condensation, demonstrating effectiveness in the synthesis of substituted olefins. This process, conducted under both conventional stirring and ultrasonic irradiation, highlights the versatility of sodium benzoate as a catalyst in organic synthesis (Liu & Ai, 2012).

Solvent Environment Interactions

Investigations into the self-assembly properties of sodium benzoate in various solvents revealed different aggregates, such as vesicles and gels. This study contributes to understanding the formation mechanisms and stimulus responsiveness of sodium benzoate aggregates, with implications for its applications in food additives and pharmaceuticals (Ma et al., 2015).

Safety and Hazards

Sodium 3-(trifluoromethyl)benzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed or inhaled . It is advised to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

sodium;3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2.Na/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETAXBXCYXFUNC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

454-92-2 (Parent)
Record name Benzoic acid, 3-(trifluoromethyl)-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30219269
Record name m-Toluic acid, alpha,alpha,alpha-trifluoro-, sodium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-(trifluoromethyl)benzoate

CAS RN

69226-41-1
Record name Benzoic acid, 3-(trifluoromethyl)-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-(trifluoromethyl)-, sodium salt (1:1)
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Record name m-Toluic acid, alpha,alpha,alpha-trifluoro-, sodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-(trifluoromethyl)-, sodium salt (1:1)
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Record name Sodium 3-(trifluoromethyl)benzoate
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